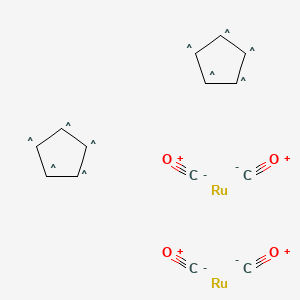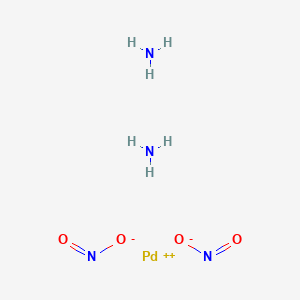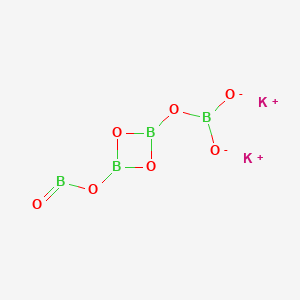
Acetic acid;erbium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element, and appears as a light red solid. This compound is soluble in water and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Erbium Acetate Tetrahydrate is a compound with the proposed chemical formula of Er(CH3COO)3 It is known to be used in the synthesis of optical materials , suggesting that its targets could be related to light absorption and emission processes.
Mode of Action
It is known that the compound can undergo thermal decomposition . At 90°C, the tetrahydrate of erbium (III) acetate decomposes to give a proposed anhydride . Continued heating leads to further transformations, with the formation of ketene at 310°C .
Action Environment
The action of Erbium Acetate Tetrahydrate can be influenced by environmental factors such as temperature. For instance, the compound undergoes thermal decomposition at specific temperatures . Other environmental factors that could influence the compound’s action, efficacy, and stability are currently unknown and require further investigation.
Preparation Methods
Erbium acetate tetrahydrate can be synthesized by reacting erbium metal with acetic acid. The reaction typically involves dissolving erbium metal in acetic acid, followed by crystallization and drying to obtain the tetrahydrate form . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Erbium acetate tetrahydrate undergoes several types of chemical reactions:
Thermal Decomposition: When heated to 90°C, it decomposes to form an anhydride, Er(CH₃COO)₃, and water. Further heating to 310°C produces ketene (CH₂=C=O) and erbium hydroxide acetate, Er(OH)(CH₃COO)₂. At 350°C, it loses acetic acid to form ErOCH₃COO, and at 390°C, it forms erbium carbonate, Er₂O₂CO₃.
Oxidation and Reduction:
Substitution: It can undergo substitution reactions where the acetate groups are replaced by other ligands, forming various erbium complexes.
Scientific Research Applications
Erbium acetate tetrahydrate has several scientific research applications:
Chemistry: It is used in the synthesis of optical materials and lanthanide complexes.
Biology and Medicine: While specific biological and medical applications are limited, erbium compounds are generally studied for their potential use in imaging and therapeutic applications due to their unique optical properties.
Comparison with Similar Compounds
Erbium acetate tetrahydrate can be compared with other similar compounds, such as:
Holmium acetate: Similar to erbium acetate, holmium acetate is used in the synthesis of optical materials and has comparable chemical properties.
Thulium acetate: Another rare earth acetate, thulium acetate is used in similar applications and has similar thermal decomposition behavior.
Erbium acetate tetrahydrate is unique due to its specific thermal decomposition pathway and its role in the synthesis of erbium-based optical materials.
Properties
IUPAC Name |
acetic acid;erbium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Er.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFFEKZJRJDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ErO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-57-6 |
Source


|
| Record name | Acetic acid, erbium(3+) salt, tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What spectroscopic data is available for erbium acetate tetrahydrate, and what does it tell us about the compound's structure?
A1: The research paper [] likely delves into the spectroscopic analysis of erbium acetate tetrahydrate single crystals. While the abstract doesn't provide specific data points, this type of investigation typically utilizes techniques like:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)







